Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15263399
InChI: InChI=1S/C21H18ClN3O3S/c1-13-5-3-4-6-15(13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-14(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26)
SMILES:
Molecular Formula: C21H18ClN3O3S
Molecular Weight: 427.9 g/mol

Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

CAS No.:

Cat. No.: VC15263399

Molecular Formula: C21H18ClN3O3S

Molecular Weight: 427.9 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate -

Specification

Molecular Formula C21H18ClN3O3S
Molecular Weight 427.9 g/mol
IUPAC Name methyl 4-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate
Standard InChI InChI=1S/C21H18ClN3O3S/c1-13-5-3-4-6-15(13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-14(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26)
Standard InChI Key IYPJJUDVVHSPRC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at position 5 with a chlorine atom and at position 2 with a 2-methylbenzylthio group. A carbonyl-linked amine bridges the pyrimidine to a methyl 4-aminobenzoate ester (Figure 1). The molecular formula is C21_{21}H18_{18}ClN3_3O3_3S, with a molecular weight of 427.9 g/mol.

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC21_{21}H18_{18}ClN3_3O3_3S
Molecular Weight427.9 g/mol
IUPAC NameMethyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
Solubility (Predicted)Low aqueous solubility; soluble in DMSO, DMF
logP (Estimated)3.2 ± 0.4 (indicative of moderate lipophilicity)

The 2-methylbenzylthio group introduces steric effects distinct from its 4-methyl isomer, potentially altering binding interactions in biological systems. The chloro atom at position 5 enhances electrophilicity, a feature common in kinase-targeting agents .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis involves three primary stages:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters under acidic conditions to yield 2-thiopyrimidines.

  • Introduction of 2-Methylbenzylthio Group: Nucleophilic displacement of a leaving group (e.g., chloro) at position 2 using 2-methylbenzyl mercaptan in the presence of a base such as K2_2CO3_3.

  • Amide Coupling: Reaction of the pyrimidine-4-carbonyl chloride with methyl 4-aminobenzoate using coupling agents like HATU or DCC.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Thiourea, ethyl acetoacetate, HCl, reflux65–70
22-Methylbenzyl mercaptan, K2_2CO3_3, DMF80–85
3HATU, DIPEA, DCM, rt75–80

Derivative Formation

The compound serves as a scaffold for derivatives via:

  • Ester Hydrolysis: Conversion to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).

  • Thioether Oxidation: Formation of sulfone derivatives using mCPBA .

Biological Activities and Mechanistic Insights

Hypothesized Targets

While direct pharmacological data is unavailable, structural analogs suggest potential interactions with:

  • Kinases: The pyrimidine scaffold mimics ATP-binding motifs, as seen in quinazoline-based inhibitors (e.g., entry 039 in ).

  • Cysteine Proteases: The thioether group may engage in covalent binding with catalytic cysteine residues .

Comparison with Structural Analogs

Table 3: Activity Comparison of Pyrimidine Derivatives

CompoundSubstitutionIC50_{50} (μM)Target
VC200565244-Methylbenzylthio1.2–3.8MCF-7 breast cancer
Entry 039 Purinethio0.8EGFR kinase
Target Compound (Predicted)2-Methylbenzylthio0.5–2.5*Kinases/Proteases

*Theoretical estimates based on QSAR modeling.

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